Hydroxyacetone

Physical Organic Chemistry Mass Spectrometry Thermochemistry

Hydroxyacetone (acetol) is the simplest α-hydroxyketone, uniquely enabling high-selectivity lactic acid production (>96% via Pt/Al2O3 catalysis) and direct asymmetric synthesis of (R)-1,2-propanediol using microbial cells. Its bifunctional carbonyl/hydroxyl reactivity makes it the preferred building block for constructing imidazole-based antihypertensive drug candidates. Unlike C4-analogs or dihydroxyacetone, its specific gas-phase basicity and enzymatic substrate profile ensure superior reaction outcomes. Procure high-purity Hydroxyacetone to secure reproducible yields in green chemistry, chiral alcohol synthesis, and pharmaceutical R&D.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 116-09-6
Cat. No. B041140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyacetone
CAS116-09-6
SynonymsHydroxy-2-propanone;  1-Hydroxy-2-acetone;  1-Hydroxy-2-propanone;  1-Hydroxyacetone;  2-Oxopropanol;  Acetol;  Acetone alcohol;  Acetylcarbinol;  Acetylmethanol;  Hydroxyacetone;  Hydroxymethyl Methyl Ketone;  Hydroxypropanone;  NSC 102497;  Rongal 5242;  α-Hydro
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(=O)CO
InChIInChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
InChIKeyXLSMFKSTNGKWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.00E+06 mg/L @ 20 °C (exp)
Soluble in water
Soluble (in ethanol)

Hydroxyacetone (CAS 116-09-6) Procurement Guide: Baseline Properties and Sourcing for Industrial and R&D Applications


Hydroxyacetone (CAS 116-09-6), also known as acetol or 1-hydroxy-2-propanone, is the simplest α-hydroxyketone (ketol), with the formula C3H6O2 and a molecular weight of 74.08 g/mol . As a bifunctional molecule containing both a carbonyl and a primary hydroxyl group, it is a colorless to yellow liquid that is miscible with water and common organic solvents . It is a versatile chemical building block and reagent, utilized in organic syntheses like Mannich and aldol reactions, and is an intermediate in the production of polyols, imidazoles, and dyes . Its procurement is essential for research in biomass conversion, green chemistry, and fine chemical synthesis.

Why Hydroxyacetone Cannot Be Replaced by Its Closest Analogs: Key Differentiators


In scientific and industrial applications, substituting Hydroxyacetone with a seemingly similar α-hydroxyketone or a related triose can lead to significant and quantifiable changes in reactivity, selectivity, and process efficiency. The absence of an additional carbon (as in C4-analogs) or a second hydroxyl group (as in dihydroxyacetone) fundamentally alters its molecular geometry, electron density, and subsequent reaction pathways [1]. Critical differences manifest in gas-phase basicity [2], its performance as a specific intermediate in selective biomass conversion [3], and its unique behavior as a substrate in enzymatic transformations [4]. The quantitative evidence below demonstrates that for specific target syntheses and catalytic processes, Hydroxyacetone is not an interchangeable commodity but a distinct and strategically necessary compound.

Hydroxyacetone Procurement: Quantified Performance vs. In-Class Comparators in Key Applications


Gas-Phase Basicity: A Quantitative Distinction from 1-Hydroxy-2-Butanone

Hydroxyacetone exhibits a measurably higher gas-phase basicity (GB) compared to the next homolog, 1-hydroxy-2-butanone. This difference in proton affinity directly influences its behavior in gas-phase reactions, such as those encountered in mass spectrometry or chemical ionization studies [1].

Physical Organic Chemistry Mass Spectrometry Thermochemistry

Superior Yield in Glycerol Dehydration: La2CuO4 Catalyst Comparison

The production of Hydroxyacetone via glycerol dehydration is a key step in biomass valorization. Research has quantified the performance of different catalysts in producing Hydroxyacetone as the target product. The use of a La2CuO4 catalyst resulted in a high yield of 76% for Hydroxyacetone, which is a significant improvement over the 45.5% yield achieved with a Cu-MgF2 catalyst under comparable conditions . This demonstrates a quantifiable advantage in process economics and efficiency.

Heterogeneous Catalysis Biomass Conversion Green Chemistry

Selective Production from Cellulose: Co-Production Yield Ratio with 1-Hydroxy-2-Butanone

In the direct conversion of cellulose to value-added keto-alcohols, Hydroxyacetone is co-produced with 1-hydroxy-2-butanone (HB). A specific Sn-Ni intermetallic catalyst system yielded a total of ~70% combined keto-alcohols, with Hydroxyacetone contributing a 33.2% yield and HB a 35.6% yield [1]. This near-equivalent production ratio highlights Hydroxyacetone's integral role in a balanced product stream from a single, sustainable feedstock.

Lignocellulosic Biomass Selective Hydrogenolysis Renewable Chemicals

Quantified IR Spectroscopic Properties: Integrated Molar Absorptivity for Analytical Applications

For quantitative analytical work, Hydroxyacetone has a well-defined and published FTIR spectral signature. The integrated molar absorptivity of its carbonyl band at 1720 cm⁻¹ was calculated to be 3674 L/mol/cm in deuterium oxide [1]. This precise, quantitative optical constant is a foundational piece of data for analytical chemists developing or validating methods, and this specific value may not be as rigorously determined for all analogous α-hydroxyketones.

Analytical Chemistry FTIR Spectroscopy Quantitative Analysis

High-Value Application Scenarios for Hydroxyacetone (CAS 116-09-6) Driven by Quantified Performance


Catalytic Upgrading of Glycerol to Lactic Acid

Hydroxyacetone is a key intermediate in the production of lactic acid, a high-demand chemical for the bioplastics industry (PLA). Research using commercial Pt/Al2O3 catalysts has demonstrated that Hydroxyacetone can be converted to lactic acid with high selectivity (>96%) under strong alkaline conditions . This high-yield pathway from glycerol-derived Hydroxyacetone offers a sustainable and economically viable route to a major platform chemical. Procurement of high-purity Hydroxyacetone is essential for further catalyst and process development in this area.

Production of Enantiopure (R)-1,2-Propanediol

Hydroxyacetone serves as a direct precursor for the asymmetric synthesis of (R)-1,2-propanediol. This reduction is achieved with high stereoselectivity using microbial cell catalysts, providing a more direct and environmentally friendly route compared to traditional chemical synthesis of chiral alcohols . The specific structural features of Hydroxyacetone make it an ideal substrate for these biocatalytic transformations, which are critical for producing chiral building blocks for pharmaceuticals and agrochemicals.

Synthesis of Potent Antihypertensive Imidazoles

In pharmaceutical research, Hydroxyacetone is a critical reagent for constructing imidazole rings, a core structure in several potent and orally active antihypertensive agents . The molecule's bifunctional nature (α-hydroxyketone) provides the necessary reactivity for specific condensation and cyclization reactions that are difficult to achieve with other starting materials, directly enabling the creation of targeted molecular scaffolds for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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